8-Nonenoic acid

CAS No.: 31642-67-8

Cat. No.: VC2399021

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31642-67-8 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | non-8-enoic acid |

| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11) |

| Standard InChI Key | AWQOXJOAQMCOED-UHFFFAOYSA-N |

| SMILES | C=CCCCCCCC(=O)O |

| Canonical SMILES | C=CCCCCCCC(=O)O |

| Melting Point | 5.0 °C |

Introduction

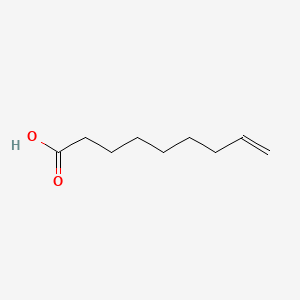

Chemical Identity and Structure

8-Nonenoic acid (CAS No. 31642-67-8) is a medium-chain fatty acid with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . The compound features a carboxylic acid group at one end and a terminal double bond at the opposite end of its carbon chain.

Nomenclature and Identification

The compound is known by several names and identifiers across chemical databases:

-

Systematic name: 8-Nonenoic acid

-

Common synonyms: non-8-enoic acid, 8-nonylenic acid, C9:1n-1

-

InChI: InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11)

Molecular Structure

The chemical structure of 8-nonenoic acid consists of a linear nine-carbon chain with a carboxylic acid functional group (-COOH) at C1 and a terminal double bond between C8 and C9. This arrangement gives the molecule its distinctive chemical properties and reactivity patterns, particularly at the carboxylic acid and alkene functional groups.

Physical and Chemical Properties

8-Nonenoic acid possesses specific physical and chemical characteristics that determine its behavior in various conditions and applications.

Physical Properties

Table 1: Physical Properties of 8-Nonenoic Acid

Chemical Properties

The chemical behavior of 8-nonenoic acid is characterized by:

-

Reactive carboxylic acid group capable of forming esters, amides, and salts

-

Terminal alkene functionality that can participate in addition reactions

-

Potential for oxidation at both the carboxylic acid and alkene sites

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 8-nonenoic acid and its derivatives.

General Synthetic Routes

The synthesis of 8-nonenoic acid can be achieved through various methods, including:

-

Oxidation of primary alcohols (8-nonen-1-ol)

-

Controlled oxidation of larger unsaturated fatty acids

-

Grignard reactions with appropriate precursors

-

Carbon chain extension of shorter carboxylic acids

Documented Synthetic Procedures

Biochemical Relevance

8-Nonenoic acid and structurally related compounds play important roles in various biochemical processes.

Regulatory Functions in Biochemical Pathways

Research has demonstrated that levels of 8-methyl-nonenoic acid play a decisive role in determining capsaicin concentrations in various Capsicum genotypes. Studies using cerulenin-mediated inhibition of 8-methyl-nonenoic acid synthesis showed decreased capsaicin biosynthesis in Capsicum cell suspension cultures, highlighting its regulatory importance .

Applications and Uses

8-Nonenoic acid finds applications in several areas of research and industry.

Research Applications

In the research context, 8-nonenoic acid serves as a reagent in the synthesis of 4-N-Alkyl Gemcitabine analogs, which function as antineoplastic agents . This connection establishes the compound's relevance to cancer research and potential therapeutic developments.

Derivatives and Their Applications

Several derivatives of 8-nonenoic acid have been developed for specific applications:

-

Methyl esters, such as 8-nonenoic acid, 9-(1,3-nonadienyloxy)-, methyl ester (CAS: 39692-46-1)

-

Modified amino acids, like iso-Boc (S)-2-amino-8-nonenoic acid, which may serve as building blocks for peptide synthesis and pharmaceutical development

-

Functionalized derivatives that enhance or modify the parent compound's properties for specialized applications

Analytical Methods

Various analytical techniques can be employed for the identification, quantification, and characterization of 8-nonenoic acid.

Spectroscopic Analysis

Spectroscopic methods for analyzing 8-nonenoic acid include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

Chromatographic Techniques

Separation and purification of 8-nonenoic acid can be achieved through:

-

Gas Chromatography (GC), particularly suitable for volatile derivatives

-

High-Performance Liquid Chromatography (HPLC) for separation and quantification

-

Thin-Layer Chromatography (TLC) for rapid analysis and monitoring of reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume